molecular formula C21H29N3O2S2 B2921210 5-ethyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 946347-16-6

5-ethyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2921210
CAS RN: 946347-16-6
M. Wt: 419.6
InChI Key: OEWJHUJYGBVXRE-UHFFFAOYSA-N
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Description

5-ethyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C21H29N3O2S2 and its molecular weight is 419.6. The purity is usually 95%.
BenchChem offers high-quality 5-ethyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-ethyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

Research has demonstrated innovative synthesis routes for sulfonamide derivatives, leading to various heterocyclic compounds. For example, Tominaga et al. (1992) developed a new synthesis approach for 2-aminoindolizine and related compounds via a formal [3 + 3] cycloaddition reaction, showcasing the versatility of sulfonamide compounds in creating complex heterocycles (Tominaga et al., 1992). Similarly, Zhang et al. (2015) discovered a cobalt-catalyzed method for synthesizing pyrrolidinones from aliphatic amides and terminal alkynes, emphasizing the role of sulfonamides in facilitating novel C-H bond activation processes (Zhang et al., 2015).

Biological Activities

Sulfonamide derivatives exhibit a wide range of biological activities, including antibacterial and antitumor properties. Azab et al. (2013) synthesized novel heterocyclic compounds containing a sulfonamido moiety, demonstrating significant antibacterial activity, highlighting the potential of sulfonamides in developing new antibacterial agents (Azab et al., 2013). Hafez et al. (2017) created carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates with potent antitumor and antibacterial activities, further indicating the therapeutic potential of sulfonamide derivatives in cancer and infection treatments (Hafez et al., 2017).

Mechanistic Insights and Chemical Properties

Studies have also explored the mechanistic aspects and chemical properties of sulfonamide compounds. For instance, Amato et al. (1982) investigated the inversion barrier in thiadiazole 1-oxides, contributing to a deeper understanding of the stereochemical dynamics of sulfonamides and their derivatives (Amato et al., 1982).

properties

IUPAC Name

5-ethyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2S2/c1-3-18-7-9-21(27-18)28(25,26)22-15-20(24-11-4-5-12-24)16-6-8-19-17(14-16)10-13-23(19)2/h6-9,14,20,22H,3-5,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWJHUJYGBVXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide

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